2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenoxy group and a methoxyphenyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.
Synthesis of 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-amine: This intermediate is prepared by reacting 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization.
Coupling Reaction: The final compound is obtained by coupling 4-bromophenoxyacetic acid with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent like DMF (dimethylformamide) and a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the thiadiazole ring.
Hydrolysis: The hydrolysis of the amide bond will yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can be compared with other thiadiazole derivatives:
4-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate: Similar structure but with different substituents, leading to variations in biological activity.
4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: Another thiadiazole derivative with distinct properties and applications.
Biological Activity
The compound 2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a derivative of the thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The data presented here is derived from various research studies and reviews.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily attributed to the presence of the thiadiazole ring and the bromophenoxy group. These structural features enhance its interaction with biological targets, leading to significant therapeutic effects.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | High inhibition | |
Escherichia coli | Moderate inhibition |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 10-20 | Induces apoptosis | |
HePG-2 (Liver Cancer) | 5-15 | Cytotoxic effects |
Notably, compounds with similar structures have demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.
3. Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The exact mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enzymes: The compound may inhibit specific enzymes related to inflammation and cancer progression.
- Interaction with Receptors: It potentially interacts with various cellular receptors involved in signaling pathways that regulate cell growth and immune response.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
-
Study on Antimicrobial Efficacy:
A study conducted by Al-Amiery et al. demonstrated that thiadiazole derivatives possess significant antibacterial activity against a range of pathogens. The results showed a correlation between structural modifications and antimicrobial potency . -
Anticancer Evaluation:
A comprehensive evaluation by Aliabadi et al. reported that certain thiadiazole derivatives exhibited potent anticancer activity in vitro against human breast adenocarcinoma cells (MCF-7), with IC50 values indicating strong cytotoxic effects .
Properties
Molecular Formula |
C17H14BrN3O3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-13-6-2-11(3-7-13)16-20-17(25-21-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
XXAQAPNEZZZZNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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